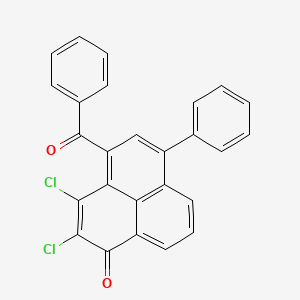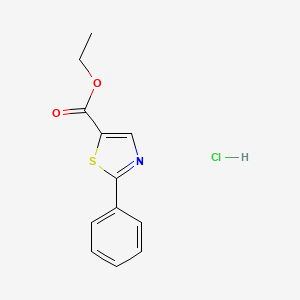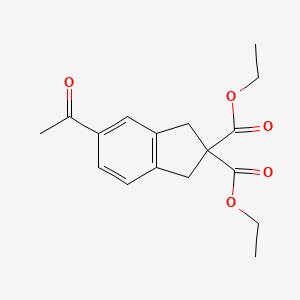
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester is a chemical compound with a complex structure that includes an indene backbone
Méthodes De Préparation
The synthesis of 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester typically involves multiple steps. One common synthetic route includes the reaction of indene derivatives with diethyl malonate under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indene derivatives.
Applications De Recherche Scientifique
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2H-Indene-2,2-dicarboxylic acid, 5-acetyl-1,3-dihydro-, diethyl ester can be compared with other indene derivatives such as:
2H-Indene-2,2-dicarboxylic acid, 1,3-dihydro-: This compound has a similar structure but lacks the acetyl group, leading to different chemical properties and reactivity.
5,6-Difluoro-1,3-dihydro-2H-indene-2,2-dicarboxylic acid diethyl ester:
Propriétés
Numéro CAS |
214150-19-3 |
|---|---|
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
diethyl 5-acetyl-1,3-dihydroindene-2,2-dicarboxylate |
InChI |
InChI=1S/C17H20O5/c1-4-21-15(19)17(16(20)22-5-2)9-13-7-6-12(11(3)18)8-14(13)10-17/h6-8H,4-5,9-10H2,1-3H3 |
Clé InChI |
QJVTYLADDUSXJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
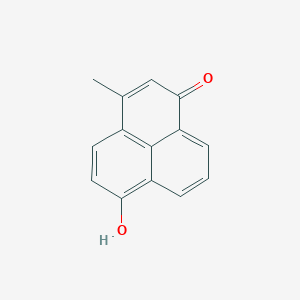
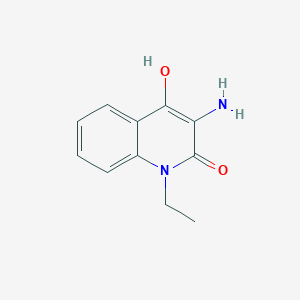
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
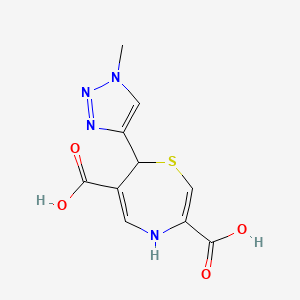
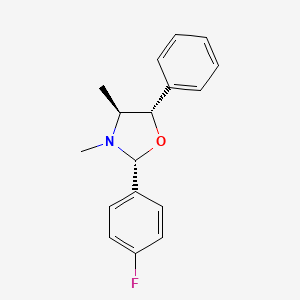
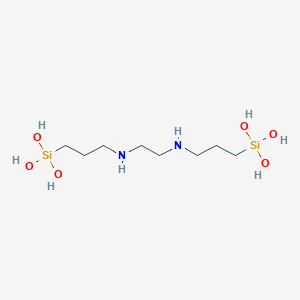

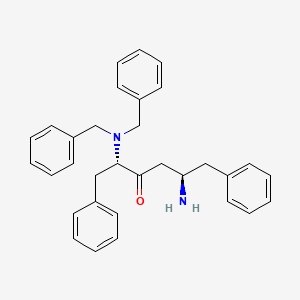
![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
